molecular formula C11H16ClN B2544707 3,3-Dimethyl-2,4-dihydro-1H-quinoline;hydrochloride CAS No. 2322580-89-0

3,3-Dimethyl-2,4-dihydro-1H-quinoline;hydrochloride

Cat. No.: B2544707
CAS No.: 2322580-89-0
M. Wt: 197.71
InChI Key: QBPMHHCXOMGMHP-UHFFFAOYSA-N
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Description

3,3-Dimethyl-2,4-dihydro-1H-quinoline hydrochloride is a partially saturated quinoline derivative featuring a dihydroquinoline core with two methyl groups at the 3-position and a hydrochloride salt. This compound belongs to a class of nitrogen-containing heterocycles widely used in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and biological activity.

Properties

IUPAC Name

3,3-dimethyl-2,4-dihydro-1H-quinoline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N.ClH/c1-11(2)7-9-5-3-4-6-10(9)12-8-11;/h3-6,12H,7-8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBPMHHCXOMGMHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=CC=CC=C2NC1)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-2,4-dihydro-1H-quinoline;hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of aniline derivatives with ketones or aldehydes in the presence of acidic catalysts. The reaction conditions often include refluxing in solvents such as ethanol or acetic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The aromatic benzene ring in 3,3-dimethyl-2,4-dihydro-1H-quinoline undergoes electrophilic substitution at positions activated by the electron-donating dimethyl group. For example:

  • Nitration : Reacts with nitric acid in sulfuric acid to yield 6-nitro derivatives, with regioselectivity governed by steric and electronic effects.

  • Halogenation : Chlorination or bromination occurs preferentially at the 5- or 7-position under mild conditions (e.g., Cl₂/FeCl₃).

The dimethyl group at position 3 stabilizes intermediates via hyperconjugation, directing substitution to meta positions relative to the nitrogen atom.

Oxidation Reactions

The dihydroquinoline moiety can undergo oxidation to form quinoline derivatives. Key findings include:

Oxidant Conditions Product Yield Source
mCPBACH₂Cl₂, ambient temp.3,3-Dimethyl-1H-quinolin-4-one88%
K₃Fe(CN)₆ + KOHdioxane/H₂O (1:2)Quinolinol intermediates69%
O₂ (radical scavengers)Basic aqueous solutionDecomposed products

Mechanistic studies suggest oxidation proceeds via radical intermediates, with hydroxide ions acting as oxygen sources in alkaline conditions .

N-Alkylation and Cyclization

The nitrogen atom participates in alkylation and subsequent cyclization:

  • N-Alkylation : Reacts with alkyl halides (e.g., ClCH₂CN) in H₂SO₄/AcOH to form iminium salts .

  • Cyclization : Iminium intermediates undergo intramolecular cyclization under acidic or oxidative conditions to yield fused heterocycles like dihydroisoquinolinones (Scheme 1) .

Example pathway :

  • 3,3-Dimethyl-3,4-dihydroisoquinolineIminium salt (with ClCH₂CN) .

  • Oxidation with mCPBA → 3,3-Dimethyl-3,4-dihydroisoquinolin-1-one (88% yield) .

Condensation with Carbonyl Compounds

The compound reacts with aldehydes or ketones in acid-catalyzed condensations:

  • Knoevenagel Reaction : Condenses with malononitrile or ethyl cyanoacetate to form α,β-unsaturated nitriles .

  • Schiff Base Formation : Reacts with hydrazines to generate hydrazono-quinoline derivatives, which further cyclize with carboxylic acids to form amides (e.g., 44–49 in Scheme 9) .

Mechanistic Insights

  • Radical Pathways : Oxidation and cyclization often involve radical intermediates, as evidenced by inhibition under radical scavenger conditions .

  • Acid Catalysis : Sulfonic acids (e.g., p-TSA) facilitate cyclocondensation via tandem Rupe rearrangement and ring closure .

Scientific Research Applications

Biological Activities

The quinoline scaffold is known for its wide range of biological activities, including:

  • Antimicrobial Properties : Compounds derived from quinolines have demonstrated potent antibacterial and antifungal activities. For instance, studies have shown that derivatives of 3,3-dimethyl-2,4-dihydro-1H-quinoline exhibit significant efficacy against various bacterial strains, often outperforming conventional antibiotics in terms of minimum inhibitory concentration (MIC) values .
  • Anticancer Activity : Research indicates that quinoline derivatives can inhibit cancer cell proliferation through various mechanisms. For example, compounds with the quinoline structure have been found to act as inhibitors of key enzymes involved in cancer progression, such as DNA topoisomerases and histone deacetylases (HDACs) .
  • Neuroprotective Effects : There is growing evidence that certain quinoline derivatives can serve as dual inhibitors for cholinesterases and monoamine oxidases, making them promising candidates for the treatment of neurodegenerative diseases like Alzheimer’s disease. These compounds may help in reducing the symptoms associated with cognitive decline by enhancing neurotransmitter levels in the brain .

Synthetic Applications

The versatility of 3,3-Dimethyl-2,4-dihydro-1H-quinoline;hydrochloride extends to its role as a building block in organic synthesis:

  • Synthesis of Heterocycles : The compound can be utilized as an intermediate in the synthesis of more complex heterocyclic systems. Its ability to undergo various chemical reactions allows for the generation of a diverse array of derivatives with enhanced biological activities .
  • Functionalization : The presence of functional groups on the quinoline ring can be modified to enhance solubility and bioavailability. Techniques such as N-alkylation and condensation reactions are often employed to produce novel derivatives tailored for specific therapeutic targets .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of 3,3-dimethylquinoline derivatives highlighted their antimicrobial potential against resistant strains of bacteria. The results indicated that certain modifications to the quinoline structure significantly improved their MIC values compared to standard antibiotics like levofloxacin .

Case Study 2: Neuroprotective Agents

In a recent investigation into Alzheimer’s disease treatments, a derivative of 3,3-Dimethyl-2,4-dihydro-1H-quinoline was synthesized and evaluated for its ability to inhibit cholinesterases. The compound showed promising results in vitro and was able to cross the blood-brain barrier effectively, suggesting its potential as a therapeutic agent for cognitive disorders .

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-2,4-dihydro-1H-quinoline;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Core Saturation and Substituent Effects

Compound Name Core Structure Substituents Key Properties
3,3-Dimethyl-2,4-dihydro-1H-quinoline hydrochloride 2,4-Dihydroquinoline 3,3-dimethyl, HCl salt Enhanced lipophilicity, steric bulk
7-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride Tetrahydroquinoline 7-chloro, HCl salt Higher saturation, improved solubility
7-Chloro-1-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid 1,4-Dihydroquinoline 7-chloro, cyclopropyl, carboxylic acid Polar functionality, antimicrobial activity
3-(Chloromethyl)quinoline hydrochloride Quinoline 3-chloromethyl, HCl salt Reactive chloromethyl group for further derivatization

Key Observations :

  • Saturation: Partial saturation (dihydro/tetrahydro) increases flexibility and may influence binding to biological targets compared to fully aromatic quinolines .
  • Substituents : Chloro, carboxylic acid, or cyclopropyl groups introduce polarity or steric effects, altering solubility and reactivity. The dimethyl groups in the target compound favor lipophilicity, critical for membrane permeability in drug design .

Comparison :

  • The target compound may be synthesized via palladium-catalyzed cross-coupling (similar to ) or cyclization methods. The dimethyl groups likely require specialized alkylation steps or pre-functionalized starting materials .
  • In contrast, chloromethyl derivatives (e.g., ) utilize straightforward halogenation, while tetrahydroquinolines () involve oxidation or reduction steps .

Physicochemical Properties

Property 3,3-Dimethyl-2,4-dihydroquinoline HCl 7-Chloro-tetrahydroquinoline HCl 3-(Chloromethyl)quinoline HCl
Molecular Formula C₁₁H₁₄N·HCl C₉H₉ClN·HCl C₁₀H₉Cl₂N
Molecular Weight (g/mol) ~195.7 194.1 214.1
Solubility Moderate in polar solvents High in water Low in water, soluble in DMSO
Melting Point Not reported >250°C (decomposes) 180–185°C

Insights :

  • The target compound’s higher molecular weight (vs. 7-chloro-tetrahydroquinoline) reflects its alkyl substituents, reducing polarity and aqueous solubility .
  • Chloromethyl derivatives exhibit lower solubility due to hydrophobic Cl-CH₂ groups but offer reactivity for further functionalization .

Biological Activity

3,3-Dimethyl-2,4-dihydro-1H-quinoline hydrochloride is a compound belonging to the quinoline family, known for its diverse biological activities. This article reviews its biological properties, synthesis, and potential therapeutic applications, drawing on recent research findings.

Chemical Structure and Synthesis

The compound features a quinoline core structure, which has been extensively studied for its pharmacological properties. The synthesis typically involves cyclization reactions that yield various derivatives with modified substituents to enhance biological activity.

Anticancer Properties

Quinoline derivatives, including 3,3-dimethyl-2,4-dihydro-1H-quinoline hydrochloride, have demonstrated significant anticancer activity. Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines. For instance:

CompoundCell LineIC50 (µM)
3cDU145Low micromolar
3bH46030.7% inhibition
3eMCF725.4% inhibition

These findings suggest that modifications to the quinoline structure can enhance its antiproliferative effects against specific cancer types .

Neuroprotective Effects

Recent studies highlight the potential of quinoline derivatives as dual-target inhibitors for neurodegenerative diseases like Alzheimer's. The compound has shown the ability to inhibit acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are critical in managing neurotransmitter levels. Notably:

  • Inhibition Potency :
    • AChE: IC50 = 0.28 µM
    • MAO-B: IC50 = 2.81 µM

These results indicate a promising profile for treating Alzheimer's disease by potentially enhancing cholinergic signaling while reducing oxidative stress .

Antimicrobial Activity

Quinoline derivatives also exhibit antimicrobial properties. Research indicates that these compounds can be effective against various bacterial strains, showing potential as new antimicrobial agents. For example, studies have reported significant inhibition of bacterial growth, suggesting their utility in treating infections .

The biological activities of 3,3-dimethyl-2,4-dihydro-1H-quinoline hydrochloride are attributed to its ability to interact with specific enzyme targets and cellular pathways:

  • Enzyme Inhibition : The compound acts as an inhibitor for AChE and MAOs by occupying their active sites, thus preventing the breakdown of neurotransmitters.
  • Cell Cycle Arrest : In cancer cells, quinoline derivatives can induce apoptosis through cell cycle arrest mechanisms, leading to reduced cell viability.

Case Studies

Several studies have explored the therapeutic potential of quinoline derivatives:

  • Alzheimer's Disease Model : A study demonstrated that a derivative could penetrate the blood-brain barrier (BBB) and showed no cytotoxicity at low concentrations in neuronal cell lines .
  • Cancer Cell Lines : Another investigation reported that specific modifications in the quinoline structure led to enhanced activity against prostate and breast cancer cell lines compared to unmodified structures .

Q & A

Q. What are the established synthesis protocols for 3,3-Dimethyl-2,4-dihydro-1H-quinoline hydrochloride, and what critical parameters influence yield and purity?

Methodological Answer: The synthesis of dihydroquinoline hydrochlorides typically involves cyclization reactions under acidic conditions. A general protocol adapted from similar compounds (e.g., 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride) includes:

  • Reaction Setup : Refluxing the precursor (e.g., substituted aniline derivatives) with concentrated hydrochloric acid (HCl) at 80–100°C for 16–24 hours .
  • Critical Parameters :
    • Stoichiometry : Excess HCl ensures protonation and cyclization.
    • Temperature Control : Prolonged reflux prevents intermediate decomposition.
    • Work-Up : Neutralization with a weak base (e.g., NaHCO₃) followed by recrystallization in ethanol/water mixtures enhances purity.
  • Yield Optimization : Purity >95% is achievable via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) .

Q. How can researchers confirm the structural integrity of 3,3-Dimethyl-2,4-dihydro-1H-quinoline hydrochloride using spectroscopic and crystallographic methods?

Methodological Answer:

  • Spectroscopic Confirmation :
    • ¹H/¹³C NMR : Compare experimental shifts with predicted data (e.g., ChemSpider’s ACD/Labs Percepta Platform ). For dihydroquinolines, expect aromatic protons at δ 6.5–7.5 ppm and methyl groups at δ 1.2–1.5 ppm.
    • Mass Spectrometry (MS) : ESI-MS in positive ion mode should show [M+H]⁺ peaks matching the molecular formula (C₁₁H₁₄N·HCl, MW 211.7 g/mol).
  • Crystallographic Validation : Single-crystal X-ray diffraction resolves stereochemistry. For example, Bittencourt et al. (2016) used this to confirm hydrazone derivatives of indole .
  • Computational Tools : Software like MOE (Molecular Operating Environment) predicts vibrational spectra and validates NMR assignments .

Advanced Research Questions

Q. What computational strategies are employed to predict the reactivity and interaction mechanisms of 3,3-Dimethyl-2,4-dihydro-1H-quinoline hydrochloride in biological systems?

Methodological Answer:

  • Docking Studies : Use programs like MOE or AutoDock to model interactions with target proteins (e.g., kinases). For example, 5,7-dimethoxyquinoline derivatives were studied as kinase inhibitors via docking into ATP-binding pockets .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein stability over 100 ns trajectories to assess binding affinity. Parameters include solvation models (TIP3P) and force fields (AMBER).
  • QM/MM Calculations : Hybrid quantum-mechanical/molecular-mechanical methods elucidate electron transfer mechanisms in catalytic sites .

Q. How should researchers address discrepancies in biological activity data for 3,3-Dimethyl-2,4-dihydro-1H-quinoline hydrochloride across different assay conditions?

Methodological Answer: Discrepancies often arise from:

  • Assay Variability : Cell-line specificity (e.g., HEK293 vs. HeLa) or endotoxin contamination.
  • Concentration Gradients : Use standardized dose-response curves (e.g., IC₅₀ values) and validate with orthogonal assays (e.g., SPR vs. fluorescence polarization).
  • Data Normalization : Include positive controls (e.g., staurosporine for kinase inhibition) and normalize to vehicle-treated samples .

Case Study : In kinase inhibition studies, Tocris’s DMPQ dihydrochloride showed variability due to buffer pH (optimal pH 7.4 vs. 6.8), altering protonation states and binding kinetics .

Q. What safety protocols are recommended for handling 3,3-Dimethyl-2,4-dihydro-1H-quinoline hydrochloride in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods during synthesis to avoid HCl vapor exposure .
  • Emergency Procedures : For spills, neutralize with NaHCO₃ and dispose via hazardous waste channels. Refer to TCI America’s safety guidelines for related dihydroisoquinolines .

Q. How can synthetic routes be optimized for enantiomeric purity in dihydroquinoline derivatives?

Methodological Answer:

  • Chiral Resolution : Use chiral stationary phases (e.g., Chiralpak AD-H) for HPLC separation.
  • Asymmetric Catalysis : Employ palladium-catalyzed cyclization with chiral ligands (e.g., BINAP) to induce stereoselectivity .
  • Circular Dichroism (CD) : Verify enantiopurity by comparing experimental CD spectra with reference data .

Q. What analytical techniques resolve contradictions in thermodynamic stability data for dihydroquinoline hydrochlorides?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (Td) under nitrogen. For example, 6,7-dimethoxy analogs show Td >200°C .
  • DSC (Differential Scanning Calorimetry) : Detect polymorphic transitions. Anomalies in melting points (mp) may indicate hydrate vs. anhydrate forms .
  • Solution Calorimetry : Compare solvation energies in different solvents (e.g., DMSO vs. H₂O) to explain stability variations .

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